N-benzyl-1-methylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
N-benzyl-1-methylhydrazinecarbothioamide and its derivatives have been synthesized and characterized, providing insights into their chemical structure and properties. For instance, Abdel‐Rhman et al. (2019) synthesized complexes of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide with metals like Co(II), Ni(II), Cu(II), and Zn(II), revealing their semi-conducting nature and cytotoxic effects against cancer cell lines (Abdel‐Rhman et al., 2019). Thirunarayanan et al. (2017) studied the synthesis and antibacterial activity of substituted benzylidene-N-methylhydrazinecarbothioamides, highlighting their potential as antibacterial agents (Thirunarayanan et al., 2017).
Chemosensor Development
Research by Mohan et al. (2020) focused on using N-methylhydrazinecarbothioamide derivatives as chemosensors for detecting Cu2+ ions, demonstrating their utility in environmental monitoring (Mohan et al., 2020).
Anticancer and Antioxidant Activities
Several studies have explored the anticancer and antioxidant potentials of this compound derivatives. Ahmad et al. (2018) synthesized derivatives showing inhibition against monoamine oxidases, potentially useful in cancer treatment (Ahmad et al., 2018). Mohamed et al. (2022) reported on new benzene sulfonamide drugs with anticancer effects against breast carcinoma cells (Mohamed et al., 2022).
Neurological Applications
Tripathi and Kumar (2013) explored the anticonvulsant activity of N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, indicating potential applications in treating epilepsy (Tripathi & Kumar, 2013).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties. Singh et al. (2021) and Zaidon et al. (2021) examined their effectiveness in preventing metal corrosion, useful in industrial applications (Singh et al., 2021), (Zaidon et al., 2021).
Properties
IUPAC Name |
1-amino-3-benzyl-1-methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-12(10)9(13)11-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAIXBMYEIAKJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368309 |
Source
|
Record name | N-benzyl-1-methylhydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21076-23-3 |
Source
|
Record name | N-benzyl-1-methylhydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.